2,3-Dimethoxy-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}benzamide
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Overview
Description
2,3-Dimethoxy-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
The synthesis of 2,3-Dimethoxy-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and appropriate amine derivatives.
Reaction Conditions: The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction mixture is stirred at room temperature for several hours.
Chemical Reactions Analysis
2,3-Dimethoxy-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dimethoxy-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and microbial infections.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
2,3-Dimethoxy-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}benzamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 2,3-dimethoxybenzamide, 4-methylphenyltriazole, and thiazole derivatives share structural similarities with the target compound.
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H22N4O3S/c1-14-7-9-15(10-8-14)20-24-22-26(25-20)16(13-30-22)11-12-23-21(27)17-5-4-6-18(28-2)19(17)29-3/h4-10,13H,11-12H2,1-3H3,(H,23,27) |
InChI Key |
LLKWWDXMSJYPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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